phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate
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Overview
Description
Phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiazole and pyridine rings in its structure contributes to its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives under specific conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired thiazolo[4,5-b]pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated synthesis and purification techniques can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. The thiazole and pyridine rings in its structure allow it to interact with a wide range of biological targets, including proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2,4-disubstituted thiazoles exhibit similar biological activities, including antimicrobial and anticancer properties.
Pyridine Derivatives: Pyridine-based compounds are known for their diverse pharmacological effects and are widely used in medicinal chemistry.
Uniqueness
Phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate is unique due to the specific fusion of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. This fusion enhances its ability to interact with multiple biological targets and increases its potential for therapeutic applications.
Properties
Molecular Formula |
C14H11N3O3S |
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Molecular Weight |
301.32 g/mol |
IUPAC Name |
phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C14H11N3O3S/c1-19-10-7-11-12(15-8-10)16-13(21-11)17-14(18)20-9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16,17,18) |
InChI Key |
VGHLBZAQJNQPDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(N=C1)N=C(S2)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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